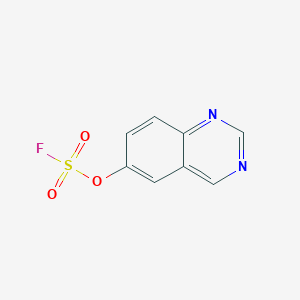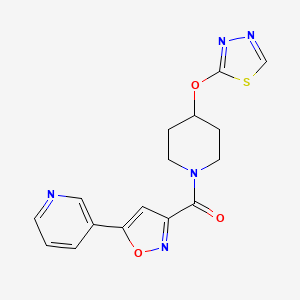![molecular formula C13H12N2O5S2 B2473885 3-(({[2-(méthoxycarbonyl)thiophène-3-yl]carbamoyl}amino)thiophène-2-carboxylate de méthyle CAS No. 859490-48-5](/img/structure/B2473885.png)
3-(({[2-(méthoxycarbonyl)thiophène-3-yl]carbamoyl}amino)thiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H12N2O5S2 and its molecular weight is 340.37. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Les dérivés du thiophène jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques . Ils présentent de nombreuses propriétés pharmacologiques telles que l'anticancéreux , anti-inflammatoire , antimicrobien , antihypertenseur , et anti-athérosclérotique .
Chimie industrielle
Les dérivés du thiophène sont utilisés en chimie industrielle, en particulier comme inhibiteurs de corrosion . Ils peuvent protéger les métaux de la corrosion, ce qui est une préoccupation importante dans de nombreuses industries.
Science des matériaux
Dans le domaine de la science des matériaux, les molécules à médiation thiophénique jouent un rôle important dans l'avancement des semi-conducteurs organiques . Ces semi-conducteurs ont des applications dans divers dispositifs électroniques.
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Les OFET sont un type de transistor à effet de champ utilisant un semi-conducteur organique dans son canal.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont également utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Les OLED sont utilisées dans la création d'écrans numériques dans des appareils tels que les écrans de télévision, les moniteurs d'ordinateur et les systèmes portables tels que les téléphones intelligents.
Synthèse d'agents anticancéreux
Le 2-butylthiophène, un dérivé du thiophène, est utilisé comme matière première dans la synthèse d'agents anticancéreux . Cela met en évidence l'importance des dérivés du thiophène dans le développement de nouveaux traitements contre le cancer.
Synthèse d'agents anti-athérosclérotiques
Le 2-octylthiophène, un autre dérivé du thiophène, est utilisé dans la synthèse d'agents anti-athérosclérotiques . Cela montre le rôle des dérivés du thiophène dans la lutte contre l'athérosclérose, une maladie dans laquelle la plaque s'accumule à l'intérieur des artères.
Développement d'insecticides
Les dérivés du thiophène agissent également comme des agents complexants métalliques et sont utilisés dans le développement d'insecticides . Cela démontre leur importance en agriculture et dans la lutte antiparasitaire.
Mécanisme D'action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents but insoluble in water . This suggests that the compound’s bioavailability may be influenced by factors such as the route of administration and the presence of organic solvents.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
methyl 3-[(2-methoxycarbonylthiophen-3-yl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-19-11(16)9-7(3-5-21-9)14-13(18)15-8-4-6-22-10(8)12(17)20-2/h3-6H,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUHLOAKUKYILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
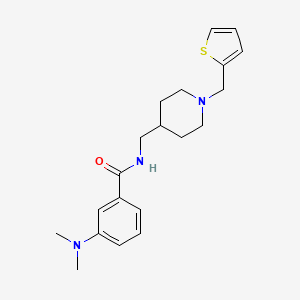
![N-[(naphthalen-1-yl)methyl]-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B2473804.png)

![{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2473808.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)
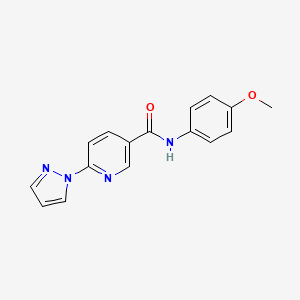
![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2473816.png)
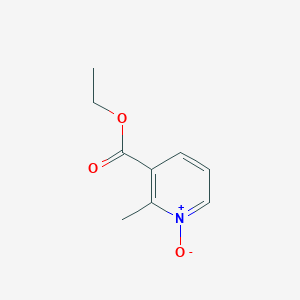
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2473821.png)
![N-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2473822.png)
